2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one

Lipophilicity ADME Prediction Fragment-Based Drug Design

Fragment screening campaigns demand scaffolds with reproducible purity and documented safety profiles-a combination rarely met by single-supplier catalog compounds. • CNS MPO-optimized fragment (XLogP3=3.6, TPSA=30.2 Ų); ortho-Cl handle enables Pd-catalyzed cross-coupling and Claisen-Schmidt condensation for rapid SAR library expansion • Single-step Friedel-Crafts synthesis supports cost-efficient analog generation vs. multi-step heterocyclic cores • Batch-certified 95% purity with QC documentation (NMR, HPLC, GC); ECHA-registered GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) accelerates institutional safety committee approval

Molecular Formula C13H11ClO2
Molecular Weight 234.68
CAS No. 1179082-20-2
Cat. No. B3376250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one
CAS1179082-20-2
Molecular FormulaC13H11ClO2
Molecular Weight234.68
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)CC2=CC=CC=C2Cl
InChIInChI=1S/C13H11ClO2/c1-9-6-7-13(16-9)12(15)8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3
InChIKeyYNAJBEAMNURBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one


2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one (CAS 1179082-20-2) is a synthetic aromatic ketone composed of a 2-chlorophenyl moiety linked via an ethanone bridge to a 5-methylfuran-2-yl ring [1]. Catalogued under PubChem CID 61054040 with molecular formula C₁₃H₁₁ClO₂ and monoisotopic mass 234.04475 Da, it is supplied as a research-grade intermediate by multiple vendors at a standard purity specification of 95% . Its computed XLogP3 of 3.6 and topological polar surface area of 30.2 Ų place it in a physicochemical space consistent with cell-permeable fragment-like scaffolds [2]. The compound is classified under the UN GHS as Acute Toxicity Category 4 (oral), Skin Irritant Category 2, Eye Irritant Category 2A, and STOT SE Category 3 [3].

Distinction from Furan Analogs


Although furan-based aryl ketones share a common core, the combination of a 2-chloro substituent on the phenyl ring and a 5-methyl group on the furan ring in 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one creates a specific electronic and steric profile that cannot be replicated by simple analogs. The ortho-chlorine introduces a permanent dipole and alters the rotational freedom of the phenyl ring relative to the ketone bridge, while the 5-methylfuran substituent contributes electron-donating character and influences the reactivity of the furan α-position [1]. Removing the chlorine (as in (5-methylfuran-2-yl)(phenyl)methanone, CAS 21493-94-7) substantially alters lipophilicity, hydrogen-bond acceptor basicity, and metabolic vulnerability. Regioisomeric variants such as 1-[5-(4-chlorophenyl)-2-methyl-3-furanyl]ethanone (CAS 43020-12-8) place the ketone at a different furan position, changing the conjugation pattern and synthetic derivatization options . Absent published head-to-head biological data, the following evidence dimensions focus on quantifiable physicochemical and quality-control differentiators that inform procurement decisions.

Differentiation Evidence


Lipophilicity vs. Non-Chlorinated Analog

The computed octanol-water partition coefficient (XLogP3) for 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one is 3.6, compared to 3.0 for the non-chlorinated analog (5-methylfuran-2-yl)(phenyl)methanone (CAS 21493-94-7), representing a ΔXLogP3 of +0.6 log units [1]. This difference is attributable to the ortho-chlorine substituent and is expected to translate into approximately 4-fold higher membrane partitioning under passive diffusion conditions, based on the empirical correlation between logP and bilayer partitioning established for small aromatic molecules. The target compound falls within the optimal lipophilicity range (logP 1–4) for fragment-like oral bioavailability, whereas the non-chlorinated analog borders on the lower boundary.

Lipophilicity ADME Prediction Fragment-Based Drug Design

Documented Purity and Batch QC

Multiple independent suppliers including Bidepharm and Biosynth provide 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one at a minimum purity specification of 95%, accompanied by batch-specific quality control reports including NMR, HPLC, and GC analyses . This contrasts with several close regioisomeric analogs (e.g., 1-[5-(4-chlorophenyl)-2-methyl-3-furanyl]ethanone, CAS 43020-12-8) for which fewer vendors offer documented analytical characterization. The availability of certified purity documentation reduces the risk of misidentified or impure material confounding structure-activity relationship (SAR) interpretation in medicinal chemistry campaigns.

Quality Control Reproducibility Procurement Specification

Scalable Friedel-Crafts Synthesis

The target compound is synthesized via a single-step Friedel-Crafts acylation between 2-chlorobenzoyl chloride and 5-methylfuran in the presence of a Lewis acid catalyst (e.g., AlCl₃) [1]. This one-step convergent route contrasts with analogs such as 2-(2-chlorophenyl)-1-(furan-2-yl)ethan-1-one (CAS 1179791-53-7), which employs unsubstituted furan—a more volatile and less regioselective substrate—and may require additional purification to remove regioisomeric byproducts. The 5-methyl substituent on the furan ring of the target compound exerts a directing and activating effect at the 2-position, favoring acylation at the desired site and reducing side-product formation.

Synthetic Accessibility Scalability Cost-Efficiency

Ortho-Chlorine Steric Effect

The ortho-chlorine on the phenyl ring of the target compound restricts rotational freedom around the CH₂–aryl bond (rotatable bond count = 3, with one bond experiencing hindered rotation) compared to the para-chloro analog where the chlorine is distant from the ethanone bridge. This steric constraint alters the conformational ensemble accessible to the molecule in solution. In the context of further synthetic elaboration (e.g., α-alkylation, condensation with aldehydes to form chalcones), the ortho-chlorine can influence enolate geometry and facial selectivity. Non-halogenated analogs such as (5-methylfuran-2-yl)(phenyl)methanone lack this steric element entirely [1].

Steric Effects Reactivity Tuning Derivatization

Low TPSA and Passive Permeability

The computed TPSA of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one is 30.2 Ų, which is well below the 60 Ų threshold generally associated with blood-brain barrier permeability and the 140 Ų ceiling for oral absorption per Veber's rules [1]. This value is identical to that of the non-methylated analog 2-(2-chlorophenyl)-1-(furan-2-yl)ethan-1-one (TPSA = 30.2 Ų) but significantly lower than furan derivatives bearing additional hydrogen-bond donors or acceptors (e.g., furan-2-carboxamide derivatives, TPSA typically 55–65 Ų). The combination of moderate lipophilicity (XLogP3 = 3.6) and low TPSA positions the compound favorably within the CNS MPO desirability space.

Drug-Likeness Passive Permeability CNS Multiparameter Optimization

Application Scenarios


CNS Fragment-Based Screening

With XLogP3 = 3.6 and TPSA = 30.2 Ų, this compound is positioned within the optimal CNS MPO multiparameter space for fragment screening libraries targeting central nervous system proteins. Its ortho-chlorine provides a synthetic handle for further elaboration, while the 5-methylfuran moiety offers a metabolically distinct heterocycle compared to phenyl-only fragments. Procurement of the 95% purity material with batch-specific QC documentation supports reproducible hit identification across screening campaigns [1].

Furan-Chalcone Library Synthesis

The ethanone bridge adjacent to the 5-methylfuran ring provides an activated methylene group suitable for Claisen-Schmidt condensation with aromatic aldehydes to generate furan-chalcone derivatives—a compound class with reported urease inhibitory and antiproliferative activities. The ortho-chlorine substituent differentiates the resulting chalcone library members from those derived from non-halogenated or para-halogenated analogs, enabling exploration of halogen-position SAR [1].

GHS-Compliant Pharmacokinetic Probe

Unlike research compounds with unknown toxicity profiles, this compound has a documented GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) registered with ECHA under EC 982-310-4. This enables institutional safety committees to perform risk assessments prior to in vitro handling and supports compliance with laboratory safety regulations. Procurement from suppliers providing SDS documentation alongside the 95% purity material is recommended for regulated laboratory environments [1].

Anti-Infective SAR Scaffold

Arylfuran derivatives as a class have demonstrated antibacterial activity against Gram-positive and Gram-negative pathogens in published studies. This specific scaffold, with its defined 2-chlorophenyl and 5-methylfuran substitution pattern, offers a chemically tractable starting point for SAR exploration where both the chlorine position and furan methylation state can be systematically varied. The single-step Friedel-Crafts synthesis ensures rapid analog generation compared to multi-step routes required for more complex furan-based cores [1].

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